molecular formula C10H11FO B7859873 1-(5-Fluoro-2-methylphenyl)propan-1-one

1-(5-Fluoro-2-methylphenyl)propan-1-one

Cat. No.: B7859873
M. Wt: 166.19 g/mol
InChI Key: YZBNCNJACOIPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methylphenyl)propan-1-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)propan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 5-fluoro-2-methylbenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents like bromine (Br₂) in the presence of a catalyst can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(5-Fluoro-2-methylphenyl)propanoic acid.

  • Reduction: 1-(5-Fluoro-2-methylphenyl)propan-1-ol.

  • Substitution: Brominated derivatives of the benzene ring.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)propan-1-one is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

1-(5-Fluoro-2-methylphenyl)propan-1-one is structurally similar to other fluorinated aromatic ketones, such as 1-(4-fluoro-2-methylphenyl)propan-1-one and 1-(3-fluoro-2-methylphenyl)propan-1-one. These compounds differ in the position of the fluorine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.

Comparison with Similar Compounds

  • 1-(4-fluoro-2-methylphenyl)propan-1-one

  • 1-(3-fluoro-2-methylphenyl)propan-1-one

  • 1-(2-fluoro-5-methylphenyl)propan-1-one

This comprehensive overview provides a detailed understanding of 1-(5-Fluoro-2-methylphenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBNCNJACOIPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.